N-(4-ethylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-ethylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a pyrimidinone core substituted with a sulfonyl group and a sulfanyl-linked acetamide moiety. The compound’s structure includes two 4-ethylphenyl groups: one attached to the acetamide nitrogen and the other as part of the pyrimidinone sulfonyl substituent. The sulfonyl and sulfanyl groups contribute to electron-withdrawing effects, which may stabilize the pyrimidinone ring and influence intermolecular interactions in biological systems.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-3-15-5-9-17(10-6-15)24-20(26)14-30-22-23-13-19(21(27)25-22)31(28,29)18-11-7-16(4-2)8-12-18/h5-13H,3-4,14H2,1-2H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGLRZGIDQYIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
N-(4-ethylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved in these processes are complex and depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The target compound shares a pyrimidinone-acetamide scaffold with analogs reported in the literature. Below is a comparative analysis based on structural and inferred physicochemical properties:
Functional Group Implications
- Target Compound vs. N-(2,4-Dimethoxyphenyl) Analog : The 2,4-dimethoxyphenyl group in introduces two methoxy (-OCH₃) substituents, which are electron-donating and polar. This increases hydrophilicity compared to the non-polar 4-ethylphenyl group in the target compound. Methoxy groups may also enhance solubility in polar solvents but reduce blood-brain barrier penetration. Both compounds retain the 4-ethylphenylsulfonyl group, suggesting similar electronic effects on the pyrimidinone ring.
- Target Compound vs. 5-Acetamido-4-hydroxy Analog : The pyrimidinyl group in features a 4-hydroxy and 5-acetamido substitution, which introduces hydrogen-bonding capability and polarity. This contrasts with the target compound’s unsubstituted pyrimidinone ring, implying differences in target binding (e.g., enhanced affinity for polar active sites). The 5-sulfamoylphenyl group in replaces the 4-ethylphenyl on the acetamide.
Hypothetical Pharmacokinetic and Pharmacodynamic Differences
- Lipophilicity : The target compound’s ethylphenyl groups may confer higher logP values than (methoxy) or (sulfamoyl/hydroxy), favoring passive diffusion across membranes.
- Metabolic Stability : Methoxy groups in are prone to demethylation, while the hydroxy group in could undergo glucuronidation. The target compound’s ethyl groups are more metabolically stable but may undergo oxidation to carboxylic acids.
- Target Selectivity : The sulfamoyl group in could improve selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases), whereas the sulfonyl group in the target compound may favor interactions with ATP-binding pockets.
Biological Activity
N-(4-ethylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring both sulfonyl and acetamide functional groups, suggests a diverse range of biological activities, particularly in the inhibition of key enzymes involved in DNA synthesis.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₈H₁₉N₃O₄S₂, with a molecular weight of approximately 385.49 g/mol. The presence of a pyrimidine core and various substituents enhances its reactivity and interaction with biological targets.
This compound acts primarily through the inhibition of two critical enzymes:
- Thymidylate Synthase (TS) : Essential for DNA synthesis, TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
- Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in folate metabolism and is involved in the reduction of dihydrofolate to tetrahydrofolate, which is necessary for nucleotide synthesis.
Biological Activity and Research Findings
Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:
Inhibition Studies
Research indicates that this compound exhibits significant inhibitory effects on both TS and DHFR. The dual inhibition profile suggests its potential as an anticancer agent, particularly against tumors that rely heavily on these pathways for proliferation.
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines by inducing apoptosis through its enzymatic inhibition.
- Animal Models : Preclinical trials using animal models have shown promising results, where administration of the compound led to significant tumor regression in xenograft models.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base with fluorine substitution | Anticancer agent targeting RNA/DNA synthesis |
| Methotrexate | Folic acid analogue with similar enzyme targets | Antimetabolite used in cancer therapy |
| Pemetrexed | Multi-targeted antifolate with broader spectrum | Effective against various solid tumors |
The uniqueness of this compound lies in its dual-targeting mechanism which enhances its efficacy compared to traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
